![molecular formula C10H10N4 B1481674 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097969-69-0](/img/structure/B1481674.png)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
“1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
Pyrazoles, including “this compound”, are characterized by a five-membered ring structure with two nitrogen atoms . The exact molecular structure of this specific compound is not provided in the available literature.
Scientific Research Applications
Synthetic Utility in Heterocyclic Compound Synthesis 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound that may not have been directly studied but is similar to other heterocyclic compounds that have significant roles in synthetic organic chemistry. For instance, derivatives of pyrazole, a related heterocyclic scaffold, have been extensively investigated for their versatility in the synthesis of various heterocyclic compounds. The reactivity of certain pyrazole derivatives has been utilized to develop a wide range of heterocyclic compounds, including imidazoles, pyrazolines, and others, highlighting the potential of such scaffolds in facilitating innovative synthetic strategies for constructing complex molecular architectures (Gomaa & Ali, 2020).
Role in Medicinal Chemistry Heterocyclic compounds, including those related to this compound, serve as critical backbones in medicinal chemistry. Various heterocyclic scaffolds, such as imidazo[1,2-b]pyridazine, have been the center of significant research efforts due to their potential in generating bioactive molecules with therapeutic applications. This includes kinase inhibitors like ponatinib, underscoring the importance of heterocyclic compounds in drug discovery and development processes (Garrido et al., 2021).
Bioactive Pyrazoline Derivatives The synthesis and exploration of pyrazoline derivatives demonstrate the broad biological and therapeutic potential of such compounds. Pyrazolines, closely related to the chemical class of this compound, exhibit a range of pharmacological activities, from anticancer to antimicrobial effects. This indicates the critical role of heterocyclic chemistry in identifying new therapeutic agents and the significant potential for compounds within this chemical space to contribute to various fields of biomedical research (Ray et al., 2022).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit a wide range of therapeutic activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, and more .
Mode of Action
The exact mode of action can vary depending on the specific pyrazole derivative and its target. For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they might inhibit the synthesis of certain proteins or disrupt cell signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives have been found to have good bioavailability and are able to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include the inhibition of cell growth, induction of apoptosis, and disruption of cell signaling pathways .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific chemical structure and properties. While some general safety data sheets are available for pyrazoles , specific safety and hazard information for “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is not provided in the available literature.
Future Directions
Research into pyrazole derivatives, including “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”, is ongoing due to their potential biological activities . Future research directions could include exploring new synthesis methods, investigating their biological activities, and studying their physical and chemical properties.
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHNOIHFBJIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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